Product packaging for 2,6-Di-tert-butyl-4-ethylphenol(Cat. No.:CAS No. 4130-42-1)

2,6-Di-tert-butyl-4-ethylphenol

Cat. No.: B146436
CAS No.: 4130-42-1
M. Wt: 234.38 g/mol
InChI Key: BVUXDWXKPROUDO-UHFFFAOYSA-N
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Description

Significance of Hindered Phenols in Contemporary Chemistry and Materials Science

Hindered phenols are a class of organic compounds that play a crucial role as antioxidants and stabilizers in a wide array of materials. vinatiorganics.comwelltchemicals.com Their unique molecular architecture, featuring bulky alkyl groups flanking the phenolic hydroxyl group, is central to their function. This steric hindrance makes the hydroxyl group less susceptible to direct attack while still allowing it to effectively scavenge free radicals, which are highly reactive molecules that can initiate and propagate degradation processes in materials. vinatiorganics.com

The primary mechanism of action for hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical, thereby neutralizing it and terminating the oxidative chain reaction. amfine.com This process is fundamental to preventing the deterioration of polymers, plastics, elastomers, lubricants, and fuels. welltchemicals.comvinatiorganics.com In the realm of materials science, the incorporation of hindered phenols significantly enhances the thermal and thermo-oxidative stability of materials, extending their service life and maintaining their mechanical and physical properties. welltchemicals.comnih.gov

The applications of hindered phenols are diverse and impactful. They are integral components in the manufacturing of plastics, such as polyolefins and styrenic polymers, where they act as processing stabilizers to minimize discoloration and changes in melt viscosity. amfine.com Furthermore, they are employed in adhesives, sealants, paints, and coatings to improve stability and performance. vinatiorganics.com The ongoing development of novel materials with enhanced durability and resistance to degradation often involves the incorporation of these powerful antioxidants. vinatiorganics.com

Research Trajectory and Evolution of Studies on 2,6-Di-tert-butyl-4-ethylphenol

Research into this compound has evolved from its initial identification and synthesis to a deeper understanding of its properties and applications. Early studies focused on its synthesis, often through the Friedel-Crafts alkylation of phenol (B47542) with isobutene, a common method for producing hindered phenols. wikipedia.org This foundational work established the basis for its industrial production and subsequent use as an antioxidant.

Over time, research has expanded to investigate its efficacy in various materials. For instance, studies have explored its role in preventing the degradation of polymers and its effectiveness as a stabilizer in organic hybrid damping materials. nih.gov The investigation into its mechanism of action has also been a significant area of research, with studies focusing on its radical-scavenging capabilities and how its specific structure influences its antioxidant activity.

More recent research has delCarn into more specialized applications and the potential for creating new materials. For example, there has been interest in its use in the synthesis of more complex molecules and its potential role in various chemical reactions. The development of one-stage synthesis methods from related compounds like 2,6-di-tert-butylphenol (B90309) highlights the ongoing efforts to optimize its production and expand its utility. researchgate.net

Scope and Academic Relevance of this compound Research

The academic relevance of this compound stems from its role as a model compound for studying the structure-activity relationships of hindered phenols. Its well-defined structure allows researchers to investigate how steric and electronic effects influence antioxidant efficacy. This fundamental understanding is crucial for the rational design of new and more effective stabilizers for a wide range of materials.

The compound is also significant in the field of polymer chemistry, where it is used to study the mechanisms of polymer degradation and stabilization. welltchemicals.com Research in this area contributes to the development of more durable and long-lasting plastics and other polymeric materials, which has significant economic and environmental implications.

Furthermore, this compound finds applications in synthetic organic chemistry. It is used as a starting material or a catalyst in the synthesis of other organic compounds, including more complex antioxidants and other specialty chemicals. wikipedia.orgpharmaffiliates.com Its presence in natural products like green tea leaves and mango has also sparked interest in its biological activities, although this is a less explored area of its research profile. nih.gov The compound's utility as an antioxidant in industrial processes and its hydrophobic nature make it a subject of interest in analytical chemistry for detection and quantification in various matrices. biosynth.com

PropertyValue
CAS Number 4130-42-1 scbt.com
Molecular Formula C16H26O scbt.com
Molecular Weight 234.38 g/mol scbt.com
IUPAC Name This compound nih.gov
Melting Point 44-45 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O B146436 2,6-Di-tert-butyl-4-ethylphenol CAS No. 4130-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-ethylphenol
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InChI

InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BVUXDWXKPROUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H26O
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DSSTOX Substance ID

DTXSID0029262
Record name 2,6-Di-tert-butyl-4-ethylphenol
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Molecular Weight

234.38 g/mol
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Physical Description

Dry Powder, Solid
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Boiling Point

272.00 °C. @ 760.00 mm Hg
Record name 2,6-Di-tert-butyl-4-ethylphenol
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CAS No.

4130-42-1
Record name 2,6-Di-tert-butyl-4-ethylphenol
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-
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Record name 2,6-di-tert-butyl-4-ethylphenol
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Record name 2,6-DI-TERT-BUTYL-4-ETHYLPHENOL
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Melting Point

43.5 - 45 °C
Record name 2,6-Di-tert-butyl-4-ethylphenol
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Synthetic Methodologies and Derivatization Strategies for 2,6 Di Tert Butyl 4 Ethylphenol

Established Synthetic Pathways for 2,6-Di-tert-butyl-4-ethylphenol and Related Hindered Phenols

The synthesis of this compound and structurally similar hindered phenols is primarily achieved through catalytic alkylation and reductive conversion routes. These methods are crucial for the industrial production of this compound, which serves as a key intermediate in the synthesis of antioxidants and other fine chemicals. pleiades.onlinepharmaffiliates.com

Catalytic Alkylation Reactions in this compound Synthesis

The industrial synthesis of hindered phenols like 2,6-di-tert-butylphenol (B90309) often involves the Friedel–Crafts alkylation of a phenol (B47542) with an alkene. wikipedia.org Specifically, 2,6-di-tert-butylphenol is prepared by reacting phenol with isobutene using an aluminum phenoxide catalyst, which selectively promotes ortho-alkylation. wikipedia.org

Building upon this, a direct, one-stage synthesis of this compound has been developed starting from 2,6-di-tert-butylphenol. This process involves the catalyzed reaction with various ethylating agents such as ethanol, ethylene (B1197577) glycol, oligomeric glycols, or paraldehyde (B1678423) in a strongly basic medium. pleiades.online This method provides a technologically viable procedure for its manufacture. pleiades.online

Another approach to synthesizing related hindered phenols is through the Mannich reaction. For instance, 2,6-di-tert-butyl-4-methylphenol can be synthesized by reacting 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610) in an alcohol medium at elevated temperatures. google.com

Reductive Conversion Routes to this compound

Reductive methods offer an alternative pathway to this compound. One prominent route involves the reduction of the vinyl group in 2,6-di-tert-butyl-4-vinylphenol. This hydrogenation reaction effectively converts the vinyl substituent to an ethyl group.

A related reductive strategy begins with the nitrosation of 2,6-di-tert-butylphenol at the para-position using sodium nitrite (B80452) and sulfuric acid. The resulting 2,6-di-tert-butyl-4-nitrosophenol (B81014) can then be reduced using sodium dithionite (B78146) to yield 2,6-di-tert-butyl-4-aminophenol, a structurally related hindered phenol.

Comparative Analysis of Synthesis Efficiency and Selectivity

The efficiency and selectivity of these synthetic routes are critical for their practical application. The direct alkylation of 2,6-di-tert-butylphenol to this compound is noted for its technological suitability for manufacturing. pleiades.online For related compounds, the synthesis via a Mannich reaction followed by hydrogenolysis reports a high yield of 98.7%. google.com Similarly, the nitrosation of 2,6-di-tert-butylphenol proceeds with 99.0% efficiency and high purity (≥99.7%), and the subsequent reduction to the aminophenol achieves a 98.7% conversion rate.

Synthetic Route Starting Material Key Reagents Product Reported Yield/Efficiency
Catalytic Alkylation2,6-di-tert-butylphenolEthanol, ethylene glycol, etc., strong baseThis compoundTechnologically suitable pleiades.online
Mannich Reaction/Hydrogenolysis2,6-di-tert-butylphenolFormaldehyde, dimethylamine, H₂2,6-di-tert-butyl-4-methylphenol98.7% google.com
Nitrosation/Reduction2,6-di-tert-butylphenolNaNO₂, H₂SO₄, then Na₂S₂O₄2,6-di-tert-butyl-4-aminophenol99.0% efficiency (nitrosation), 98.7% conversion (reduction)
Vinyl Group Reduction2,6-di-tert-butyl-4-vinylphenolH₂, Pd/CThis compoundNot specified

Functionalization and Derivatization of the this compound Core Structure

The this compound molecule serves as a scaffold for the synthesis of more complex molecules with specialized properties. Functionalization typically targets the hydroxyl group or the aromatic ring.

Strategies for Introducing Novel Substituents to Enhance Specific Properties

The introduction of new functional groups onto the this compound core can lead to compounds with enhanced or novel properties. A notable example is the synthesis of Nicanartine, an antiatherosclerotic agent. rsc.org This involves the introduction of a 5-(3-pyridyl)-4-oxapentyl side chain, demonstrating a strategy to create more complex, biologically active molecules. rsc.org

General derivatization techniques such as alkylation, acylation, and silylation are commonly employed to modify the phenolic hydroxyl group. research-solution.comlibretexts.org These reactions can increase volatility for gas chromatography analysis or introduce new functionalities. research-solution.comjfda-online.com For example, acylation with acyl chlorides can form ester derivatives.

Oxidative coupling presents another strategy for functionalization. The related compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, undergoes oxidative self-coupling in the presence of potassium ferricyanide (B76249) (K₃Fe(CN)₆) to form a complex spirocyclic dienone. researchgate.net

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization is key to controlling reaction outcomes. The silylation of phenolic hydroxyl groups is understood to proceed via a nucleophilic attack (SN2) mechanism. research-solution.com

The oxidation of phenols can proceed via a quinone methide intermediate. researchgate.net For instance, the oxidation of 4-ethylphenol (B45693) by the enzyme 4-ethylphenol methylenehydroxylase involves dehydrogenation to a quinone methide, which is then hydrated. nih.govnih.gov This enzymatic reaction highlights a biocatalytic approach to functionalization. nih.govnih.gov The oxidation of phenols to quinone methides using chemical oxidants like K₃Fe(CN)₆ has also been studied, where the quinone methide acts as an electrophile for subsequent reactions like Michael additions. researchgate.net

Preparation of Precursors and Intermediates for this compound Analogs

The synthesis of analogs of this compound relies on the availability of versatile precursors and intermediates that can be readily functionalized at the 4-position of the phenolic ring. The cornerstone of this synthetic platform is 2,6-di-tert-butylphenol itself, which can be prepared through the Friedel-Crafts alkylation of phenol with isobutene. researchgate.net The use of an aluminum phenoxide catalyst is crucial for achieving selective ortho-alkylation. researchgate.net

Further modifications of the 4-position are achieved through a variety of synthetic transformations, leading to key intermediates such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), 3,5-di-tert-butyl-4-hydroxybenzoic acid, and 4-amino-2,6-di-tert-butylphenol (B1582558). These intermediates provide reactive handles for introducing a wide array of functional groups, thus enabling the synthesis of a diverse library of analogs.

For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde can be synthesized and subsequently utilized as a precursor for various derivatives. sigmaaldrich.comnih.govnist.govhmdb.ca Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid serves as a critical intermediate for the preparation of ester and oxadiazole analogs. mdpi.com

The introduction of a nitrogen-containing functionality at the 4-position is achieved through the synthesis of 4-amino-2,6-di-tert-butylphenol. An efficient method involves the nitrosation of 2,6-di-tert-butylphenol followed by reduction. guidechem.com This amino-substituted phenol is a valuable precursor for the synthesis of various nitrogen-containing derivatives.

The following tables summarize the synthetic methodologies for these key precursors and intermediates.

Table 1: Synthesis of Key Precursors for this compound Analogs

Precursor/IntermediateStarting MaterialReagents and ConditionsYield (%)Reference
2,6-Di-tert-butylphenolPhenolIsobutene, Aluminum phenoxide catalyst~90 researchgate.net
3,5-Di-tert-butyl-4-hydroxybenzaldehyde2,6-Di-tert-butylphenolChloroform, Sodium hydroxide- sigmaaldrich.comnih.govnist.govhmdb.ca
3,5-Di-tert-butyl-4-hydroxybenzoic acid2,6-Di-tert-butylphenolPotassium hydroxide, Carbon dioxideHigh mdpi.com
4-Amino-2,6-di-tert-butylphenol2,6-Di-tert-butylphenol1. Nitric acid; 2. Zn/CaCl265.8 (overall) guidechem.com
4-Amino-2,6-di-tert-butylphenol2,6-Di-tert-butylphenol1. Sodium nitrite, Sulfuric acid; 2. Sodium hydrosulfite99 (overall) guidechem.com
2,6-Di-tert-butyl-4-(3-hydroxypropyl)phenol2,6-Di-tert-butylphenolAllyl alcohol, Alkali- researchgate.net

Interactive Data Table: Synthesis of Key Precursors You can filter and sort this table by clicking on the headers.

Derivatization Strategies for this compound Analogs

The strategic derivatization of the prepared precursors opens up avenues for a vast array of this compound analogs with tailored properties. These strategies primarily focus on the functionalization of the 4-position of the sterically hindered phenolic ring.

One prominent strategy involves the utilization of 3,5-di-tert-butyl-4-hydroxybenzoic acid to synthesize ester and oxadiazole derivatives. For example, reaction with various aryl hydrazides in the presence of phosphorus oxychloride yields 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols. mdpi.com

The aldehyde functionality in 3,5-di-tert-butyl-4-hydroxybenzaldehyde provides a versatile handle for various condensation reactions. It can be used to synthesize polyazomethine hydrogels by reacting with melamine. sigmaaldrich.com Furthermore, it serves as a starting material for the synthesis of potent protein tyrosine kinase inhibitors. sigmaaldrich.com

The amino group in 4-amino-2,6-di-tert-butylphenol can be readily functionalized to introduce a variety of substituents. This allows for the synthesis of a broad spectrum of nitrogen-containing analogs.

The following table provides examples of derivatization strategies starting from key precursors.

Table 2: Derivatization of Precursors to Synthesize this compound Analogs

Starting PrecursorReagents and ConditionsProductYield (%)Reference
3,5-Di-tert-butyl-4-hydroxybenzoic acidPhenylhydrazine, POCl32,6-Di-tert-butyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol85 mdpi.com
3,5-Di-tert-butyl-4-hydroxybenzoic acid4-Chlorophenylhydrazine, POCl34-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-di-tert-butylphenol82 mdpi.com
3,5-Di-tert-butyl-4-hydroxybenzaldehydeMelaminePolyazomethine hydrogel- sigmaaldrich.com
3,5-Di-tert-butyl-4-hydroxybenzaldehyde1,2-Phenylenediamine, Ethanol4-(1H-benzimidazol-2-yl)-2,6-di-tert-butyl-phenol- sigmaaldrich.com
2,6-Di-tert-butylphenolFormaldehyde, Dimethylamine, then H2/catalyst2,6-Di-tert-butyl-4-methylphenol98.7 google.com

Interactive Data Table: Derivatization Strategies You can filter and sort this table by clicking on the headers.

Advanced Spectroscopic and Computational Characterization of 2,6 Di Tert Butyl 4 Ethylphenol

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopy is a cornerstone in the analysis of 2,6-Di-tert-butyl-4-ethylphenol, offering empirical data on its molecular framework, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. The chemical shifts, signal multiplicities, and integration values in the NMR spectrum provide a definitive map of the molecule's connectivity.

The ¹H NMR spectrum distinctly shows signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the protons of the two bulky tert-butyl groups. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule, from the aromatic ring to the aliphatic side chains. nih.gov The steric hindrance imposed by the two large tert-butyl groups flanking the hydroxyl group influences the rotational freedom around the C-O bond, which can be studied by advanced NMR techniques.

¹H and ¹³C NMR Spectral Data for this compound nih.gov

Nucleus Chemical Shift (ppm) Assignment
¹H ~7.00 Ar-H (aromatic protons)
¹H ~5.00 -OH (hydroxyl proton)
¹H ~2.53-2.62 -CH₂- (ethyl methylene protons)
¹H ~1.44 -C(CH₃)₃ (tert-butyl protons)
¹H ~1.22 -CH₃ (ethyl methyl protons)
¹³C 151.69 C-OH (aromatic carbon attached to hydroxyl)
¹³C 135.78, 134.76 C-C(CH₃)₃, C-CH₂CH₃ (substituted aromatic carbons)
¹³C 124.28 C-H (unsubstituted aromatic carbons)
¹³C 34.32 -C(CH₃)₃ (quaternary carbon of tert-butyl)
¹³C 30.41 -C(CH₃)₃ (methyl carbons of tert-butyl)
¹³C 28.75 -CH₂- (ethyl methylene carbon)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique "molecular fingerprint" for this compound by probing the vibrational modes of its chemical bonds. horiba.com These methods are complementary; FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from vibrating molecules. horiba.com

Key vibrational modes for this compound include:

O-H Stretching: A characteristic broad band in the FT-IR spectrum, typically around 3600-3650 cm⁻¹, indicative of the hydroxyl group. Its precise position can provide information about hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and ethyl groups are found just below 3000 cm⁻¹.

C=C Stretching: Vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the phenol (B47542) C-O bond is typically observed in the 1200-1260 cm⁻¹ range.

These experimental spectra are often compared with theoretical spectra generated from computational models, such as DFT, to achieve a more precise assignment of vibrational bands. nih.govresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Electronic Absorption Spectroscopy, specifically in the Ultraviolet-Visible (UV-Vis) range, is used to study the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene (B151609) ring. researchgate.net The π-electrons of the aromatic system can be excited to higher energy anti-bonding orbitals (π → π* transitions) by absorbing UV radiation. researchgate.net

The UV-Vis spectrum of this compound typically shows absorption maxima in the ultraviolet region, which is characteristic of phenolic compounds. nist.gov The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity are sensitive to the solvent and the substitution pattern on the aromatic ring. The hydroxyl and alkyl groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. rsc.org This method is critically important for understanding the antioxidant mechanism of this compound, which involves the formation of a phenoxyl radical intermediate.

When this compound donates its phenolic hydrogen atom to scavenge a reactive radical, it is converted into the 2,6-di-tert-butyl-4-ethylphenoxyl radical. The two bulky tert-butyl groups at the ortho positions provide significant steric hindrance, which delocalizes the unpaired electron across the aromatic ring and stabilizes the radical, increasing its lifetime and allowing for its detection by EPR. rsc.org The resulting EPR spectrum provides information about the electronic structure and environment of the radical, confirming its role as a key intermediate in the radical scavenging process.

Computational Chemistry Approaches for Understanding this compound Reactivity

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular properties and reactivity at an atomic level.

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of phenolic antioxidants like this compound. nih.govresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict various molecular properties.

Key insights from DFT calculations include:

Optimized Molecular Geometry: DFT can calculate the most stable three-dimensional conformation of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.netnih.gov

Electronic Structure Analysis: DFT is used to calculate the distribution of electrons within the molecule, often visualized through maps of the Molecular Electrostatic Potential (MEP). These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

Energetics of Reaction: DFT is instrumental in calculating thermodynamic parameters related to antioxidant activity, such as the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated, signifying greater antioxidant potential.

Typical Parameters Calculated by DFT for Phenolic Compounds nih.govnih.gov

Parameter Significance
HOMO Energy (E_HOMO) Represents the ability to donate an electron.
LUMO Energy (E_LUMO) Represents the ability to accept an electron.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) Energy required to remove an electron.
Electron Affinity (A) Energy released when an electron is added.

These computational approaches, when combined with spectroscopic data, provide a comprehensive model of the structure, electronic properties, and reactive behavior of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules like this compound at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively available in public literature, the conformational landscape and intermolecular interactions can be inferred from studies on structurally related alkylphenols.

Key conformational states would be defined by the dihedral angles involving the ethyl group's connection to the phenyl ring. These simulations can quantify the energy barriers between different rotational isomers (rotamers) and the population of each conformational state at a given temperature. This provides a detailed picture of the molecule's flexibility and the predominant shapes it adopts.

Intermolecular interactions are crucial for understanding the behavior of this compound in condensed phases. MD simulations can model these interactions by placing multiple molecules in a simulation box and calculating the forces between them over time. The primary intermolecular interactions for this non-polar molecule would be van der Waals forces. The phenolic hydroxyl group, however, allows for the formation of hydrogen bonds, which would significantly influence its properties and interactions with other molecules, especially in protic solvents. In simulations of this compound in a non-polar solvent like n-heptane, the interactions would be dominated by dispersive forces, while in a polar medium, the hydrogen bonding capability of the hydroxyl group would play a more significant role.

The following table summarizes the expected key parameters and outputs from a molecular dynamics simulation of this compound.

Simulation Parameter/OutputDescriptionRelevance to this compound
Force Field A set of parameters describing the potential energy of the system.Determines the accuracy of the calculated forces and, consequently, the reliability of the simulation.
Conformational Dihedrals Torsion angles defining the rotation around specific bonds.Characterizes the rotational freedom of the ethyl and tert-butyl groups, revealing the molecule's flexibility.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Provides insights into the local molecular packing and the distances of intermolecular interactions.
Hydrogen Bond Analysis Identifies and quantifies the formation and lifetime of hydrogen bonds.Crucial for understanding the behavior in protic environments and the formation of dimers or larger aggregates.
Interaction Energy The energy associated with the forces between molecules.Quantifies the strength of intermolecular attractions and repulsions, governing the physical properties of the bulk material.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical properties. For this compound, a prominent application of QSAR is in predicting its antioxidant activity. Hindered phenols, like the subject compound, are well-known antioxidants, and their efficacy is intrinsically linked to their molecular structure. partinchem.com

The fundamental principle of QSAR in this context is that the antioxidant capacity of a phenolic compound is determined by its ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The ease of this donation is influenced by the electronic and steric effects of the substituents on the phenol ring.

A QSAR model for predicting the antioxidant activity of this compound would be developed using a dataset of structurally similar phenolic compounds with experimentally determined antioxidant activities. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

The following table presents a selection of molecular descriptors that would be relevant for a QSAR model predicting the antioxidant activity of hindered phenols like this compound.

Descriptor TypeDescriptor NameDescriptionRelevance to Antioxidant Activity
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Can correlate with properties like volatility and solubility, which indirectly affect antioxidant application.
Topological Wiener IndexA distance-based topological index that reflects molecular branching.Can be related to the overall shape and size of the molecule, influencing its interaction with radical species.
Geometrical Molecular Surface Area (MSA)The total surface area of the molecule.Affects the accessibility of the hydroxyl group for interaction with free radicals.
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyThe energy of the outermost electron-containing orbital.A higher HOMO energy generally indicates a greater ability to donate an electron, which is a key step in some antioxidant mechanisms.
Electronic Bond Dissociation Enthalpy (BDE) of the O-H bondThe energy required to break the O-H bond homolytically.A lower BDE indicates easier hydrogen atom donation, which is directly related to the primary antioxidant mechanism of hindered phenols.
Electronic Ionization Potential (IP)The energy required to remove an electron from the molecule.Relates to the electron-donating capacity of the phenol.

Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the antioxidant activity. Such a model would allow for the prediction of the antioxidant potential of this compound and other related compounds without the need for extensive experimental testing. While specific QSAR models for this compound are not readily found in the literature, the established methodologies for phenolic antioxidants provide a clear framework for how its activity can be computationally predicted. nih.govmdpi.com The presence of two bulky tert-butyl groups ortho to the hydroxyl group is a critical structural feature that would be a key parameter in any such QSAR model, as it provides steric hindrance that enhances the stability of the resulting phenoxyl radical, thereby contributing to its antioxidant efficacy. partinchem.com

Mechanisms of Antioxidant Activity of 2,6 Di Tert Butyl 4 Ethylphenol

Radical Scavenging Mechanisms: Hydrogen Atom Transfer (HAT) Pathways

The principal mechanism by which 2,6-Di-tert-butyl-4-ethylphenol and similar phenolic antioxidants counteract oxidative damage is through hydrogen atom transfer (HAT). nih.gov This process involves the donation of a hydrogen atom from the antioxidant to a free radical, effectively neutralizing the radical and terminating the oxidative chain reaction.

Role of Phenolic Hydroxyl Group in Electron and Proton Donation

The cornerstone of the antioxidant activity of this compound is its phenolic hydroxyl (-OH) group. nih.gov This functional group is capable of donating a hydrogen atom (a proton and an electron) to a free radical. nih.gov The presence of the aromatic ring allows for the delocalization and stabilization of the resulting phenoxyl radical, making the hydrogen donation energetically favorable. The electron-donating nature of the tert-butyl and ethyl groups further enhances the electron density on the hydroxyl group, facilitating the hydrogen atom donation process. nih.gov

Influence of Tert-Butyl Substituents on Phenoxyl Radical Stability

The two tert-butyl groups positioned at the ortho-positions (2 and 6) to the hydroxyl group play a crucial role in the antioxidant's effectiveness. These bulky groups provide significant steric hindrance around the hydroxyl group and the subsequent phenoxyl radical that is formed after hydrogen donation. nih.govenergiforsk.se This steric shielding serves two primary purposes: it protects the hydroxyl group from rapid oxidation and, more importantly, it stabilizes the phenoxyl radical. nih.govenergiforsk.se By preventing the phenoxyl radical from participating in further reactions, the tert-butyl groups enhance the compound's ability to act as a potent antioxidant. energiforsk.sescholaris.ca The stability of the phenoxyl radical is a key determinant of the antioxidant's efficiency, as a more stable radical is less likely to initiate new radical chains. scholaris.ca

Kinetic Analysis of Radical Scavenging Rates

Kinetic studies are essential for quantifying the efficiency of antioxidants. The rate at which this compound scavenges radicals can be determined through various experimental methods, such as the induction period method in polymerization reactions. researchgate.net These analyses provide insights into the stoichiometric factor, which is the number of free radicals trapped by one molecule of the antioxidant. researchgate.net The inhibition rate constant (k_inh) is a critical parameter derived from these studies, offering a direct measure of the radical scavenging activity. researchgate.netnih.gov For sterically hindered phenols like this compound, the reaction kinetics often follow a simple first-order model. researchgate.net The rate of reaction is influenced by both the electronic effects of the substituents, which can accelerate the reaction, and the steric factors from the bulky ortho-alkyl groups, which can retard it. researchgate.net

Table 1: Kinetic Parameters of Phenolic Antioxidants

This table is interactive. Click on the headers to sort the data.

CompoundInhibition Rate Constant (k_inh)Stoichiometric Factor (n)Reference
2,6-Di-tert-butyl-4-methylphenolVaries with system~2 researchgate.netnih.gov
2,4-Di-tert-butylphenol (B135424)Less effective than methoxy-substituted phenolsLower than monomers researchgate.net
2-t-butyl-4-methoxyphenolPotent antioxidant~2 researchgate.net

Peroxy Radical Trapping and Chain-Breaking Mechanisms

In the context of autoxidation, which is a common form of oxidative degradation, organic materials react with atmospheric oxygen to form hydroperoxides. These hydroperoxides can then decompose into highly reactive peroxy radicals (ROO•), which propagate a chain reaction of further oxidation. mdpi.com this compound acts as a chain-breaking antioxidant by trapping these peroxy radicals. mdpi.com The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the peroxy radical, forming a hydroperoxide and a stable phenoxyl radical. mdpi.com This reaction is highly efficient and effectively breaks the propagation cycle of the autoxidation process. The stoichiometry of this trapping reaction is typically two, meaning one molecule of the antioxidant can trap two peroxy radicals. mdpi.com

Regeneration and Synergistic Effects with Other Antioxidants

While this compound is an effective primary antioxidant, its performance can be enhanced when used in combination with other antioxidants, a phenomenon known as synergism. Secondary antioxidants, such as phosphites and sulfides, can decompose hydroperoxides into non-radical products, thereby preventing the formation of new free radicals. energiforsk.se This action reduces the consumption of the primary antioxidant, allowing it to be more effective in trapping the radicals that are formed. energiforsk.se

Regeneration of the phenoxyl radical back to the parent phenol (B47542) can also occur in the presence of a co-antioxidant that can donate a hydrogen atom. This synergistic interaction allows for the continued scavenging activity of this compound.

Oxidative Degradation Pathways of this compound during Antioxidant Function

During its function as an antioxidant, this compound is consumed and transformed into various oxidation products. researchgate.net The initial step is the formation of the 2,6-di-tert-butyl-4-ethylphenoxyl radical. This radical can undergo several subsequent reactions. For instance, in the presence of oxygen and a base, 2,6-di-tert-butylphenol (B90309) can be oxidized to 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone. researchgate.net Other potential degradation products can arise from the reaction of the phenoxyl radical with itself or with other radicals present in the system, leading to the formation of quinone-methides and other complex structures. researchgate.net The identification of these characteristic oxidation products can serve as markers for the antioxidant's activity in various systems. researchgate.net

Applications of 2,6 Di Tert Butyl 4 Ethylphenol As a Polymer Additive and Stabilizer

Inhibition of Thermal and Oxidative Degradation in Polymer Systems

The primary mechanism by which 2,6-Di-tert-butyl-4-ethylphenol and other hindered phenols stabilize polymers is through the termination of radical chain reactions. The process of thermo-oxidative degradation begins with the formation of alkyl radicals (R•) on the polymer backbone due to heat or mechanical stress. These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•), which are the key propagators of the degradation cycle.

The stabilization action of this compound (ArOH) proceeds as follows:

Hydrogen Donation: The antioxidant donates the hydrogen atom from its hydroxyl (-OH) group to a peroxy radical. partinchem.comresearchgate.net This reaction deactivates the highly reactive peroxy radical, converting it into a more stable hydroperoxide (ROOH), and in turn, the antioxidant is converted into a phenoxyl radical (ArO•). partinchem.com

ROO• + ArOH → ROOH + ArO•

Formation of a Stable Radical: The resulting phenoxyl radical is sterically hindered by the two bulky tert-butyl groups at the ortho positions. This hindrance, combined with resonance delocalization of the unpaired electron over the aromatic ring, makes the phenoxyl radical relatively stable and unreactive. partinchem.com Consequently, it has a low tendency to initiate new degradation chains.

Further Radical Quenching: The stable phenoxyl radical can also participate in terminating the degradation process by reacting with another radical species, effectively removing two radicals from the system. partinchem.com

The introduction of stabilizers like this compound is primarily a post-polymerization step, designed to protect the polymer during processing and its service life. However, the presence of such compounds can have implications for polymerization processes if not carefully managed.

In radical polymerization, the presence of a phenolic antioxidant can interfere with the initiator radicals, potentially slowing down the reaction rate or increasing the induction period. researchgate.net The extent of this interaction depends on the specific polymerization chemistry and conditions.

The most significant impact of this compound is on the quality of the final polymer product. During processing steps like extrusion and molding, polymers are exposed to high temperatures and shear forces that can initiate degradation. By mitigating this degradation, the antioxidant helps in:

Maintaining Molecular Weight: It prevents chain scission, thus preserving the polymer's molecular weight and, consequently, its mechanical properties like tensile strength and impact resistance.

Preventing Discoloration: Oxidative degradation often leads to the formation of chromophoric groups that cause yellowing or other undesirable color changes in the polymer. Phenolic antioxidants prevent the formation of these groups, maintaining the aesthetic quality of the product. specialchem.com

Improving Process Stability: By preventing degradation during processing, the antioxidant ensures a more stable melt viscosity and smoother processing, leading to higher quality finished goods. vinatiorganics.com

A study on polypropylene (B1209903) stabilization showed that the duration of the induction period is nearly proportional to the concentration of the hindered phenol (B47542) antioxidant used. ensam.eu This indicates that a predictable level of quality retention can be achieved by controlling the stabilizer concentration.

Stabilization in Specific Polymeric Materials (e.g., Polyolefins, Rubber)

This compound and its structural analogues are highly effective in a variety of hydrocarbon-based polymers, most notably polyolefins and synthetic rubbers, which are particularly vulnerable to thermo-oxidative degradation. wikipedia.orgsolubilityofthings.com

Polyolefins (Polypropylene and Polyethylene): Polyolefins are among the most widely used plastics and require stabilization for nearly every application. Hindered phenols are the primary choice for long-term heat stabilizers in these materials. researchgate.net The efficiency of 2,6-di-tert-butyl substituted phenols is particularly high in polyolefins. specialchem.com They protect the material during high-temperature processing and throughout its service life, preventing embrittlement and property loss.

A study on a similar compound, 4,4'-bis(2,6-di-tert-butylphenol), demonstrated its high efficiency in polypropylene. When added at a concentration of 0.3 wt%, it significantly increased the thermal stability of the polymer. The table below, derived from differential scanning calorimetry (DSC) data, illustrates the improvement in the induction period of oxidation for polypropylene stabilized with a bisphenolic antioxidant compared to an unstabilized sample. researchgate.net

Stabilizer System Concentration (wt%) Oxidation Induction Period (minutes at 190°C)
Unstabilized Polypropylene0< 5
4,4'-bis(2,6-di-tert-butylphenol)0.3> 60

This interactive table demonstrates the significant increase in the oxidative stability of polypropylene with the addition of a hindered bisphenol antioxidant, a close structural relative of this compound.

Rubber (Isoprene Rubber): Synthetic rubbers, with their unsaturated polymer chains, are highly susceptible to oxidation, which leads to hardening and loss of elasticity. Phenolic antioxidants are crucial for the stabilization of rubber compounds. The performance of 4,4'-bis(2,6-di-tert-butylphenol) was also evaluated in isoprene (B109036) rubber (SKI-3), showing a high retention of plasticity after aging, which is a key indicator of stability in rubber. researchgate.net

Stabilizer System Plasticity Retention Index (PRI) after aging
Unstabilized Isoprene RubberLow
Isoprene Rubber with 4,4'-bis(2,6-di-tert-butylphenol)High

This interactive table illustrates the effectiveness of a hindered bisphenol in maintaining the properties of isoprene rubber after aging, highlighting the role of such antioxidants in rubber stabilization.

Interactions of this compound with Polymer Matrices

The effectiveness of an antioxidant is not solely dependent on its chemical reactivity but also on its physical behavior within the polymer matrix. The interaction between this compound and the host polymer is critical for its long-term performance.

Key physical factors include:

Solubility and Compatibility: For the antioxidant to be effective, it must be soluble and well-dispersed in the polymer. This compound, being a non-polar organic molecule, generally has good compatibility with hydrocarbon polymers like polyolefins. solubilityofthings.com However, poor compatibility can lead to the formation of aggregates, reducing the efficiency of the stabilizer.

Migration and Volatility: A significant challenge in polymer stabilization is the physical loss of the additive over time. tue.nl Low molecular weight antioxidants can migrate to the surface of the polymer and be lost through volatilization or extraction by liquids. The ethyl group and two tert-butyl groups on this compound provide a higher molecular weight compared to simpler phenols, which helps to reduce its volatility and migration rate, ensuring its persistence and long-term protection of the polymer. specialchem.com The interaction between phenolic compounds and the polymer matrix can be influenced by other components, potentially affecting the stabilizer's bioavailability within the material. nih.govmdpi.com

Advanced Characterization of Stabilized Polymer Systems

A variety of analytical techniques are employed to evaluate the performance of this compound and to study the degradation and stabilization of polymer systems. intertek.com

Differential Scanning Calorimetry (DSC): This is a primary tool for assessing the oxidative stability of a polymer. By heating a sample in an oxygen atmosphere, the Oxidative Induction Time (OIT) can be measured. A longer OIT indicates greater stability. This method is widely used to compare the effectiveness of different antioxidant formulations.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a polymer and to quantify its composition, such as the content of fillers or other additives. intertek.com By comparing the degradation temperatures of stabilized and unstabilized polymers, the effectiveness of the antioxidant in preventing thermal decomposition can be quantified.

Spectroscopic Techniques (FTIR and UV-Vis): Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the chemical changes occurring during polymer degradation. The formation of carbonyl groups (C=O) is a key indicator of oxidation, and the intensity of the carbonyl absorption band in the IR spectrum provides a quantitative measure of the extent of degradation. It can also be used to track the consumption of the phenolic antioxidant over time. researchgate.netacs.org

Mechanical Testing: The ultimate measure of a stabilizer's performance is the retention of the polymer's mechanical properties over its service life. Techniques such as tensile testing, impact testing, and dynamic mechanical analysis (DMA) are used to measure properties like strength, stiffness, and toughness before and after aging to assess the effectiveness of the stabilization system. intertek.com

These characterization methods provide a comprehensive understanding of how this compound functions within a polymer, enabling the optimization of stabilizer formulations for various applications.

Reaction Pathways and Broader Chemical Reactivity of 2,6 Di Tert Butyl 4 Ethylphenol

Oxidation Reactions and Formation of Stable Quinone Derivatives

The primary role of 2,6-di-tert-butyl-4-ethylphenol as an antioxidant stems from its ability to undergo oxidation, a process that neutralizes reactive free radicals. The initial step in this process is the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a stable phenoxyl radical. The stability of this radical is a direct consequence of the steric hindrance provided by the two bulky tert-butyl groups at the ortho positions, which prevents rapid dimerization or other undesirable side reactions.

Further oxidation of the phenoxyl radical can lead to the formation of quinone derivatives. One notable product is a quinone methide, which can be generated through a one-electron oxidation followed by deprotonation. These quinone methides are reactive intermediates that can participate in various subsequent reactions. For instance, the oxidation of the closely related 2,6-di-tert-butyl-4-methylphenol can yield 2,6,2′,6′-tetra-tert-butyl-4,4′-ethylenediphenol and 2,6,2′,6′-tetra-tert-butyl-4,4′-ethanediylidenedi(2,5-cyclohexadien-1-one). researchgate.net

The autoxidation of similar hindered phenols, such as 2,6-di-tert-butylphenol (B90309), in the presence of cobalt Schiff-base catalysts, has been shown to produce quinones. rsc.org The reaction proceeds via the formation of a phenoxy radical, with the selectivity and conversion rates being influenced by factors like oxygen and catalyst concentration. rsc.org In some cases, the oxidation can lead to the formation of more complex structures like stilbenequinones. acs.org

Table 1: Key Oxidation Products of Hindered Phenols

Starting Phenol (B47542)Key Oxidation Product(s)
2,6-Di-tert-butyl-4-methylphenol2,6,2′,6′-Tetra-tert-butyl-4,4′-ethylenediphenol, 2,6,2′,6′-Tetra-tert-butyl-4,4′-ethanediylidenedi(2,5-cyclohexadien-1-one) researchgate.net
2,6-Di-tert-butylphenolQuinones rsc.org
2,6-Di-tert-butyl-4-methylphenol3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone acs.org

Electrophilic and Nucleophilic Reactions of the Phenolic Ring

The electron-donating nature of the hydroxyl group and the alkyl substituents activates the aromatic ring of this compound towards electrophilic substitution. However, the significant steric hindrance imposed by the two tert-butyl groups at the ortho positions (positions 2 and 6) effectively blocks electrophilic attack at these sites. Consequently, electrophilic substitution, if it occurs, is directed to the meta positions (positions 3 and 5), which are less sterically encumbered.

The phenolic hydroxyl group itself can act as a nucleophile. For instance, it can react with electrophiles such as acid chlorides or acid anhydrides to form esters, a reaction known as esterification. ncert.nic.in

The synthesis of related hindered phenols often involves electrophilic alkylation of a simpler phenol. For example, 2,6-di-tert-butylphenol is produced by the Friedel–Crafts alkylation of phenol with isobutene using an aluminum phenoxide catalyst, which selectively directs the bulky tert-butyl groups to the ortho positions. wikipedia.org This highlights the importance of catalyst choice in directing the regioselectivity of electrophilic aromatic substitution on phenolic rings.

Reactions Involving the Ethyl Side Chain

The ethyl group at the para position of the benzene (B151609) ring is also susceptible to chemical transformation, although it is generally less reactive than the phenolic hydroxyl group and the activated aromatic ring. The benzylic protons on the α-carbon of the ethyl group are the most reactive sites.

Oxidation of the ethyl group can occur under more vigorous conditions, potentially leading to the formation of a corresponding acetophenone (B1666503) derivative or even a carboxylic acid, although this would require breaking a carbon-carbon bond.

Another potential reaction involving the ethyl side chain is its participation in condensation reactions. For instance, in the synthesis of more complex antioxidants, the ethyl group could potentially be functionalized to allow for coupling with other molecules.

Photochemical Transformations and Photostabilization Mechanisms

This compound and its analogs are utilized as photostabilizers in polymers. Their effectiveness lies in their ability to absorb UV radiation and dissipate the energy through non-destructive photochemical pathways, thereby protecting the polymer from degradation.

Upon absorption of UV light, the molecule can undergo excitation to a higher energy state. This energy can then be dissipated through various mechanisms, including vibrational relaxation (heat) or fluorescence. A key photostabilization mechanism involves the scavenging of free radicals generated within the polymer by the incident radiation. The phenol can donate its hydroxyl hydrogen to a polymer radical, thus terminating the degradation chain reaction and forming a stable phenoxyl radical. researchgate.net

Photochemical reactions of the closely related 2,6-di-tert-butyl-4-methylphenol (BHT) in polystyrene films have been shown to lower the rate of formation of low molecular weight carbonyl products and reduce polymer chain scissions. researchgate.net In hexane (B92381) solutions, photochemical reactions of BHT can lead to the formation of diphenolic and quinoidal products. researchgate.net

Catalyst Interactions and Their Effects on this compound Reactivity

Catalysts play a crucial role in modulating the reactivity of this compound and related compounds. As mentioned earlier, the synthesis of hindered phenols often relies on specific catalysts to achieve the desired regioselectivity. For instance, the use of aluminum phenoxide is critical for the ortho-alkylation of phenol to produce 2,6-di-tert-butylphenol. wikipedia.org

In oxidation reactions, the choice of catalyst can significantly influence the product distribution. The use of cobalt Schiff-base catalysts in the autoxidation of 2,6-di-tert-butylphenol has been studied in detail, demonstrating the catalyst's role in the formation of the active oxidant, an oxygen adduct of the catalyst. rsc.org

Furthermore, this compound itself can be used as a catalyst in certain organic transformations. For example, it has been reported to catalyze the synthesis of aromatic carboxamides. pharmaffiliates.com The bulky tert-butyl groups can create a specific steric environment around the active site, potentially influencing the selectivity of the catalyzed reaction.

Environmental Fate and Ecotoxicological Mechanisms of 2,6 Di Tert Butyl 4 Ethylphenol

Environmental Partitioning and Distribution in Different Compartments (Water, Soil, Sediment, Air)

2,6-Di-tert-butyl-4-ethylphenol's movement and distribution in the environment are largely dictated by its physicochemical properties. It is characterized by low water solubility, which suggests it is not likely to be mobile in the environment. fishersci.com Due to this limited solubility, it is expected to partition mainly to soil and sediment when released into the environment. industrialchemicals.gov.au

Industrial uses of DTBPs, such as in lubricants and plastics, can lead to their release into the environment through treated effluents and biosolids from sewage treatment plants. industrialchemicals.gov.au While one study detected 2,6-DTBP in soil samples, the concentrations were below the limits of quantification. industrialchemicals.gov.au

Interactive Data Table: Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds

PropertyThis compound2,6-Di-tert-butylphenol (B90309) (2,6-DTBP)2,4-Di-tert-butylphenol (B135424) (2,4-DTBP)Reference
Water SolubilityInsolubleLowModerately soluble fishersci.comindustrialchemicals.gov.au
Mobility in SoilNot likely to be mobileExpected to partition to soilExpected to partition to soil fishersci.comindustrialchemicals.gov.auindustrialchemicals.gov.au
Volatility from Water/Moist Soil-Moderately volatileModerately volatile industrialchemicals.gov.au
Photolysis Half-life-2.41 - 11.382 hours20.815 hours industrialchemicals.gov.au

Biodegradation Pathways and Persistence in Environmental Media

This compound is considered to be persistent and not readily biodegradable. oecd.org This persistence is a common characteristic among di-tert-butylphenols (DTBPs), which are generally recalcitrant to biodegradation. industrialchemicals.gov.auenvipath.org For instance, the related compound 2,4-di-tert-butylphenol (2,4-DTBP) has been shown to be not inherently biodegradable in standard tests, with negligible degradation observed over a 28-day period. industrialchemicals.gov.au

Microbial Degradation Mechanisms

Despite its general persistence, some microorganisms have demonstrated the ability to degrade DTBPs. An aerobic bacterium, identified as Alcaligenes sp. (strain F-3-4), was isolated and found to be capable of effectively degrading 2,6-di-tert-butylphenol (2,6-DTBP). nih.gov This strain was able to utilize 2,6-DTBP as a sole source of carbon and energy. nih.gov Another bacterium, Pseudomonas aeruginosa san ai, has also been shown to efficiently degrade 2,6-DTBP. nih.gov The degradation mechanism in P. aeruginosa san ai is suggested to involve the ortho-ring cleavage of the aromatic compound. nih.gov

Factors Influencing Biodegradation Rates

Several factors can influence the rate at which this compound and related compounds are biodegraded in the environment. These include:

Initial Contaminant Concentration: The initial concentration of the compound plays a significant role. For the Alcaligenes sp. strain, the degradation of 2,6-DTBP was effective at an initial concentration of 100 mg/L, but the strain's ability was inhibited at concentrations above 200 mg/L. nih.gov Similarly, P. aeruginosa san ai completely degraded lower concentrations (2 and 10 mg L−1) of 2,6-DTBP, while the degradation of higher concentrations (100 and 400 mg L−1) was reduced. nih.gov

Temperature: Temperature affects the metabolic activity of the degrading microorganisms. The optimal growth temperature for the Alcaligenes sp. strain was found to be 37°C. nih.gov For P. aeruginosa san ai, the percentage of 2,6-DTBP removal increased with temperature from 22 to 37°C but significantly decreased at 43°C. nih.gov

pH: The pH of the environment is another critical factor. The optimal pH for the degradation of 2,6-DTBP by the Alcaligenes sp. strain was 7.0. nih.gov P. aeruginosa san ai was able to efficiently degrade 2,6-DTBP in a wide pH range of 5.0 to 8.0, with maximum degradation observed at pH 8.0. nih.gov

Inoculum Size: The amount of degrading microorganisms present can also impact the degradation rate. nih.gov

Interactive Data Table: Factors Affecting Biodegradation of 2,6-Di-tert-butylphenol (2,6-DTBP)

FactorOrganismOptimal ConditionEffect on DegradationReference
Initial ConcentrationAlcaligenes sp.< 200 mg/LInhibition above this level nih.gov
Initial ConcentrationPseudomonas aeruginosa san ai2-10 mg/LComplete degradation nih.gov
TemperatureAlcaligenes sp.37°COptimal growth nih.gov
TemperaturePseudomonas aeruginosa san ai37°CMaximum removal nih.gov
pHAlcaligenes sp.7.0Optimal growth nih.gov
pHPseudomonas aeruginosa san ai8.0Maximum degradation nih.gov

Bioaccumulation and Biomagnification Potential in Aquatic Organisms

While specific data on the bioaccumulation of this compound is limited, it has been evaluated as having low bioaccumulative potential by the Ministry of Economy, Trade and Industry (METI) in Japan. oecd.org However, related di-tert-butylphenols (DTBPs) have shown a potential for bioaccumulation. For instance, 2,4,6-tri-tert-butylphenol, a structurally similar compound, is considered to be highly bioaccumulative in aquatic organisms. industrialchemicals.gov.au

Mechanistic Basis of Bioaccumulation

The lipophilic nature of phenolic compounds like this compound is a key factor in their potential for bioaccumulation. nih.gov These compounds tend to be stored in the fatty tissues of organisms. Studies on other organic ultraviolet filters, such as 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), have shown that accumulation in fish tissues is concentration-dependent and time-dependent, with the liver and kidneys being the main sites of accumulation. nih.gov

Ecotoxicity Mechanisms to Aquatic Life and Environmental Implications

This compound is classified as very toxic to aquatic life, with long-lasting effects. nih.govtcichemicals.com The hazardous nature of DTBPs to aquatic organisms is a significant environmental concern. industrialchemicals.gov.aunih.gov The toxicity of these compounds can interfere with crucial biological processes in aquatic organisms. For example, the related compound 2,4,6-trichlorophenol (B30397) is known to interfere with mitochondrial oxidative phosphorylation by inhibiting cytochrome P450-dependent mixed-function oxidases. envipath.org

Research on the toxic effects of 2,6-di-tert-butylphenol (2,6-DTBP) and its metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), has identified the retinoic acid receptor β (RARβ) as a key target. nih.gov Interference with this receptor can lead to altered protein expression and promote cancer cell proliferation and metastasis, indicating a potential carcinogenic risk. nih.gov

The widespread use of DTBPs as antioxidants and stabilizers in various industrial and consumer products contributes to their release into the environment, posing a risk to aquatic ecosystems. industrialchemicals.gov.aumdpi.com

Analogue-Based Ecotoxicity Assessment

The ecotoxicity assessment of phenolic compounds like this compound frequently employs a read-across approach, utilizing data from structurally related chemicals, known as analogues, to predict environmental hazards. This is a common practice when data for a specific chemical is limited. The di-tert-butylphenol (DTBP) isomers, particularly 2,6-DTBP and 2,4-DTBP, serve as key analogues for understanding the potential environmental risks.

Regulatory bodies, such as the Australian Industrial Chemicals Introduction Scheme (AICIS), have evaluated DTBPs as a group and noted their potential for environmental risk. industrialchemicals.gov.au Due to structural similarities, the hazard characteristics of 2,6-DTBP and 2,4-DTBP are often extrapolated to other less-studied isomers like 2,5-DTBP. industrialchemicals.gov.au These compounds are generally characterized by low water solubility and are considered persistent in the environment, but not bioaccumulative. industrialchemicals.gov.au

The primary concern with these phenols is their toxicity to aquatic organisms. Data for 2,6-DTBP indicates it is very toxic to aquatic life. industrialchemicals.gov.au For instance, the 48-hour median effective concentration (EC50) for daphnids is reported to be as low as 0.45 mg/L. This high toxicity leads to classifications of these substances as hazardous to the aquatic environment, both in acute and long-term exposures. industrialchemicals.gov.au Studies on the analogue 2,4-DTBP also confirm its toxicity, showing it can inhibit growth in freshwater algae and cause oxidative damage and inflammation in bivalves like the Asian Clam (Corbicula fluminea) at environmentally relevant concentrations. nih.govresearchgate.net

Based on the available data for its analogues, this compound is expected to exhibit significant aquatic toxicity. The analogue approach allows for a conservative and protective assessment of its environmental hazards in the absence of chemical-specific data.

Analogue CompoundCAS NumberObserved EcotoxicityGHS Classification (Environmental)
2,6-Di-tert-butylphenol (2,6-DTBP)128-39-2Very toxic to aquatic organisms. EC50 (48h) for daphnids is 0.45 mg/L.Aquatic Acute 1, Aquatic Chronic 1 industrialchemicals.gov.au
2,4-Di-tert-butylphenol (2,4-DTBP)96-76-4Toxic to aquatic life; causes oxidative stress and inflammation in bivalves and inhibits algae growth. nih.govresearchgate.netAquatic Acute 1, Aquatic Chronic 1 (Read-across) industrialchemicals.gov.au
2,5-Di-tert-butylphenol (2,5-DTBP)96-78-6Toxicity inferred from structural analogues due to lack of specific data. industrialchemicals.gov.auAquatic Acute 1, Aquatic Chronic 1 (Read-across) industrialchemicals.gov.au

Identification of Toxic Degradation Products

Research on the analogue 2,6-DTBP has shown that it undergoes photodegradation in the presence of sunlight. One of the identified primary degradation products is another isomer, 2,5-DTBP. More significantly, environmental degradation can lead to the formation of quinone-type structures. industrialchemicals.gov.au Specifically, 2,6-di-tert-butyl-p-benzoquinone (B114747) (also referred to as BHT-Q or 2,6-DTBQ) has been identified as a degradant of 2,6-DTBP. industrialchemicals.gov.auacs.org This quinone metabolite is of particular concern as it has been shown to be stable and may persist in the environment. industrialchemicals.gov.au

Toxicological studies have investigated the mechanisms of harm for these degradation products. Research has revealed that 2,6-DTBP and its quinone metabolite, 2,6-DTBQ, can interfere with the retinoic acid receptor β (RARβ). acs.org This interference is considered a molecular initiating event that can lead to adverse outcomes, including carcinogenic risk. acs.org The quinone metabolite, 2,6-DTBQ, is also classified as a skin and eye irritant. chemos.de The formation of such toxicologically active degradation products highlights the long-term environmental risk associated with the parent compound.

Parent CompoundDegradation ProductCAS NumberKnown or Suspected Toxicity
2,6-Di-tert-butylphenol (Analogue)2,5-Di-tert-butylphenol96-78-6Considered toxic to aquatic life based on analogue data. industrialchemicals.gov.au
2,6-Di-tert-butylphenol (Analogue)2,6-Di-tert-butyl-p-benzoquinone (2,6-DTBQ)719-22-2Skin and eye irritant; potential for carcinogenic risk through interference with RARβ. acs.orgchemos.de

Investigations into Biological Interactions of 2,6 Di Tert Butyl 4 Ethylphenol

Cellular Mechanisms of Antioxidant Action in Biological Systems

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are widely recognized for their antioxidant capabilities. The specific structure of 2,6-Di-tert-butyl-4-ethylphenol, featuring bulky tert-butyl groups at the ortho positions relative to the hydroxyl group, defines its chemical behavior and antioxidant efficacy. These bulky groups provide steric hindrance, which influences the reactivity of the hydroxyl group and enhances the stability of the resulting phenoxy radical, a key intermediate in the antioxidant process. mdpi.comnih.gov

The primary antioxidant mechanism of sterically hindered phenols like this compound involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, particularly peroxy radicals. researchgate.net This reaction interrupts the chain reactions of lipid peroxidation, a major source of cellular damage initiated by ROS. The tert-butyl groups play a crucial role by increasing the electron density on the hydroxyl group, which facilitates hydrogen donation, and by stabilizing the subsequently formed phenoxy radical, preventing it from initiating new radical chains. nih.govwikipedia.org

This radical-scavenging activity helps mitigate oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. bohrium.com Research on related compounds, such as 2,6-di-tert-butylphenol (B90309) derivatives, has demonstrated neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells. nih.gov Similarly, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), an analogue, has been shown to protect against hydrogen peroxide-induced oxidative stress. mdpi.comnih.gov While these findings relate to similar structures, they underscore the general mechanism by which this class of phenols counteracts ROS and modulates oxidative stress pathways.

Mechanisms of Cytotoxicity and Cell Survival Regulation

While beneficial as antioxidants, phenolic compounds can also exhibit cytotoxicity, influencing cell survival through various mechanisms. The interaction of these compounds with cellular components can trigger pathways leading to cell death, a phenomenon that is often concentration-dependent.

Research into the cytotoxicity of 2,6-di-tert-butylphenols suggests that their toxic effects may be intrinsically linked to their radical-scavenging activity. researchgate.netnih.gov A study investigating a series of tert-butylphenols found a significant linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), which measures radical-scavenging efficiency. researchgate.netnih.gov This correlation suggests that the cytotoxicity of these phenols is governed by a radical-mediated toxicity mechanism, where the very reactions that provide antioxidant effects can, under certain conditions, contribute to cellular damage. researchgate.net This dual role highlights the complexity of their biological interactions.

Table 1: Cytotoxicity of selected phenolic compounds against Human Submandibular Gland (HSG) carcinoma cells and Human Gingival Fibroblasts (HGF). Data extracted from studies on radical-mediated toxicity. researchgate.netnih.gov
CompoundCell LineCC50 (mM)
2,6-Di-tert-butylphenolHSG>1.0
2,6-Di-tert-butyl-4-methylphenol (BHT)HSG0.48
2,6-Di-tert-butyl-4-methylphenol (BHT)HGF0.37
2,4,6-Tri-tert-butylphenolHSG0.12
2,4,6-Tri-tert-butylphenolHGF0.12

The influence of this compound and its analogues extends to fundamental cellular processes like metabolism and respiration. Studies on its quinone metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), have revealed significant interactions with key regulatory pathways. nih.gov Transcriptomic analysis identified the retinoic acid receptor β (RARβ) as a primary target. nih.gov Interference with RARβ can alter the expression of downstream proteins such as p-Erk1/2 and COX-2, which are involved in cell proliferation and inflammation, ultimately leading to carcinogenic risk. nih.gov

Furthermore, the analogue 2,4-DTBP has been identified as a potential "obesogen," a chemical that can promote obesity. nih.govbiorxiv.org It induces adipogenesis (fat cell formation) in human mesenchymal stem cells by activating the peroxisome proliferator-activated receptor γ (PPARγ)-retinoid X receptor (RXR) heterodimer, a master regulator of fat cell differentiation. nih.gov These findings demonstrate that this class of compounds can directly interfere with metabolic signaling pathways.

Potential Pharmacological Relevance and Mechanistic Studies

The ability of hindered phenols to interact with biological pathways, particularly those related to oxidation and inflammation, makes them subjects of pharmacological interest.

A series of 2,6-di-tert-butyl-4-(2-arylethenyl)phenols, which share the core structure of this compound, have been investigated for their anti-inflammatory properties. nih.gov These compounds were found to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial to the inflammatory cascade. nih.gov The compound (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol, for instance, showed potent inhibition of both enzymes. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of a 2,6-Di-tert-butylphenol Derivative. nih.gov
CompoundTarget EnzymeIC50 (µM)
(E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenolCyclooxygenase0.67
5-Lipoxygenase2.7

Moreover, combinations of related antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to exert synergistic anti-inflammatory effects by inhibiting the expression of Cox2 and tumor necrosis factor-alpha (Tnfa) genes in macrophage cells. nih.gov This suggests that the anti-inflammatory activity may be linked to the complex synergistic antioxidant actions of these compounds. nih.gov

Phytotoxic Activity and Mechanisms of Plant Growth Inhibition

In addition to their interactions with animal cells, certain hindered phenols exhibit significant phytotoxicity, suggesting potential applications as herbicides.

Studies on 2,6-Di-tert-butyl-4-methylphenol (BHT) have demonstrated its ability to inhibit the germination and seedling growth of plant species such as Lactuca sativa (lettuce) and Allium cepa (onion). mdpi.com The phytotoxic effects were more pronounced on seedling size than on germination itself. mdpi.com The proposed mechanism involves the decomposition of BHT into simpler phenolic compounds and benzoquinones. mdpi.com These breakdown products can interfere with essential plant processes by reacting with functional groups of enzymes involved in photosynthesis and respiration, such as by uncoupling electron transport in mitochondria and chloroplasts. mdpi.com

The related compound 2,4-DTBP has also been reported to have potent herbicidal properties, causing symptoms like lamina wilting, necrosis, and abnormal, shortened root hairs in treated weeds. ukm.myresearchgate.net These findings indicate that the structural features of this compound and its analogues are responsible for significant bioactivity against plants, primarily by disrupting fundamental energy production and metabolic pathways. mdpi.commdpi.com

Table 3: Phytotoxic Effect of 2,6-Di-tert-butyl-4-methylphenol (BHT) on Radicle Length of Lactuca sativa. mdpi.com
Concentration (mM)Inhibition of Radicle Length (%)
0.01Significant inhibition observed
0.1Significant inhibition observed
0.5Greater inhibition than at lower concentrations
1.0Greater inhibition than at lower concentrations

Structure Activity Relationship Sar Studies of 2,6 Di Tert Butyl 4 Ethylphenol and Its Analogs

Comparative Analysis of Antioxidant Efficacy based on Substituent Variation

The antioxidant action of 2,6-di-tert-butyl-4-ethylphenol and its analogs is rooted in their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals. This process is significantly modulated by the nature and position of substituents on the phenol (B47542) ring.

Influence of 4-Position Substituent on Phenolic Reactivity

The substituent at the 4-position (para-position) of the phenol ring plays a crucial role in determining the antioxidant efficacy. Electron-donating groups at this position enhance the antioxidant activity, while electron-withdrawing groups tend to diminish it. This is because electron-donating groups increase the electron density on the phenolic oxygen, weakening the O-H bond and facilitating hydrogen atom donation.

A study comparing 2,6-di-tert-butyl-4-methylphenol (BHT) with 2,6-di-tert-butyl-4-methoxyphenol (B167138) (BHA), which has a para-oxygen, found that BHA was approximately 94% more efficient as an antioxidant. phantomplastics.com This highlights the significant enhancement in antioxidant activity provided by an electron-donating oxygen atom at the para-position. phantomplastics.com The ethyl group in this compound, being a weak electron-donating group, contributes to its antioxidant properties.

Research on new 1,3,4-oxadiazole (B1194373) derivatives incorporating a hindered phenol moiety further supports this principle. Analogues with electron-releasing substituents on an adjacent phenyl ring showed high antioxidant activity, whereas those with electron-withdrawing substituents like bromo or chloro groups demonstrated reduced activity. nih.gov This reduction is attributed to the increased bond dissociation energy of the phenolic O-H bond caused by electron-withdrawing effects. nih.gov

Compound4-Position SubstituentEffect on Antioxidant EfficacyReference
2,6-Di-tert-butyl-4-methylphenol (BHT)-CH₃ (Electron-donating)Standard Efficacy phantomplastics.com
2,6-Di-tert-butyl-4-methoxyphenol (BHA)-OCH₃ (Strongly electron-donating)Significantly enhanced efficacy (~94% more efficient than BHT) phantomplastics.com
This compound-CH₂CH₃ (Electron-donating)Effective antioxidant
2,6-di-tert-butyl-4-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)phenolAryl group with -Br (Electron-withdrawing)Reduced efficacy nih.gov

Role of Steric Hindrance from Tert-Butyl Groups

The two tert-butyl groups at the 2 and 6 positions (ortho-positions) are a defining feature of this class of antioxidants. These bulky groups provide significant steric hindrance around the phenolic hydroxyl group. vinatiorganics.com This steric shield serves two primary purposes:

Stabilization of the Phenoxy Radical: After donating a hydrogen atom, the phenol is converted into a phenoxy radical. The bulky tert-butyl groups prevent this highly reactive radical from participating in unwanted side reactions, thus enhancing its stability and preventing the propagation of radical chain reactions. partinchem.com

Selectivity towards Radicals: The steric hindrance makes it difficult for the hydroxyl group to react with other large molecules but allows it to effectively interact with and neutralize small, highly reactive free radicals. vinatiorganics.com

However, excessive steric hindrance can also be a disadvantage. For instance, in certain analytical tests like the DPPH (1,1'-diphenyl-2-picrylhydrazyl) radical scavenging assay, the bulky nature of tert-butylphenols can hinder the reaction, making the assay less suitable for evaluating their activity. nih.gov Studies have also shown that as the size of the ortho-alkyl groups increases, the reaction rate with peroxy radicals can decrease due to these steric factors.

Correlation between Molecular Structure and Environmental Fate Parameters

The molecular structure of this compound dictates its behavior and persistence in the environment. Key properties influencing its environmental fate include its low water solubility and high partition coefficient.

Due to its hydrophobic nature and low water solubility, this compound is not likely to be mobile in the environment. fishersci.com Like other alkylphenols, it has a tendency to partition from water into sediments and organic matter. nih.govresearchgate.net The degradation of alkylphenol ethoxylates in the environment can lead to the formation of more persistent alkylphenols. nih.govservice.gov.uk

The biodegradation of phenols can occur under both aerobic and anaerobic conditions, carried out by a wide range of microorganisms. researchgate.netacademicjournals.org The degradation pathway often involves the initial hydroxylation of the phenol to form catechol, followed by ring cleavage. researchgate.net However, the persistence of alkylphenols like nonylphenol and octylphenol (B599344) in the environment is a concern, as they can accumulate in sediments, particularly under anaerobic conditions. panda.org The presence of bulky alkyl groups, such as the tert-butyl groups in this compound, can influence the rate of biodegradation.

Structural FeatureInfluence on Environmental FateReference
Alkyl side chains (e.g., ethyl, tert-butyl)Increases hydrophobicity and tendency to adsorb to sediment and organic matter. nih.govresearchgate.net
Low water solubilityReduces mobility in aquatic systems. fishersci.com
Phenolic structureSusceptible to microbial degradation, although persistence can be an issue for some alkylphenols. researchgate.netacademicjournals.org

SAR in Biological Interactions and Toxicity

The structure of hindered phenols also governs their biological activity and toxicity profile. While they are effective antioxidants, some can exhibit adverse effects. For example, some phenol derivatives can cause skin irritation, burns, and sensitization upon contact. scbt.com

A notable example of structure-toxicity relationships is the comparison between 2,6-di-tert-butylphenol (B90309) derivatives and their 2,4-isomers. 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been shown to have endocrine-disrupting effects. nih.gov In contrast, the 2,6-isomer is generally considered to have a different and often less concerning toxicological profile.

Studies aiming to develop quantitative structure-activity relationships (QSAR) for the toxicity of phenols have found that parameters like the partition coefficient (log P) and electronic properties are key descriptors. nih.gov For a series of 2- or 2,6-di-tert-butylphenols, a linear relationship was found between their 50% cytotoxic concentration (CC50) and their inhibition rate constant (kinh), suggesting that the cytotoxicity of these phenols may be linked to radical reactions. nih.gov Interestingly, potent antioxidants with small kinh values, such as 2,6-di-tert-butyl-4-methylphenol, showed higher cytotoxicity than some weaker antioxidants with large kinh values. nih.gov This highlights the complex relationship between antioxidant activity and toxicity. Derivatives of 2,6-di-tert-butylphenol have also been investigated for potential neuroprotective effects with indications of low toxicity. mdpi.com

Design Principles for Novel Hindered Phenolic Compounds

The insights gained from SAR studies have led to several key design principles for creating new and improved hindered phenolic antioxidants:

Optimizing the 4-Position Substituent: A primary strategy is to introduce electron-donating groups at the para-position to enhance antioxidant activity. The success of the methoxy (B1213986) group in BHA compared to the methyl group in BHT exemplifies this principle. phantomplastics.com This suggests that new antioxidants based on the more effective 2,6-di-tert-butyl-4-alkoxyphenol structure could offer superior performance. phantomplastics.com

Increasing Molecular Weight: To reduce volatility and improve persistence in materials like polymers, a common approach is to synthesize larger molecules by linking hindered phenolic units together. partinchem.com This is the basis for many commercial antioxidants.

Hybrid Molecules: Another innovative approach is to create hybrid molecules that combine the antioxidant properties of a hindered phenol with other functionalities. For instance, linking a hindered phenol to a benzophenone (B1666685) structure results in a multifunctional additive with both antioxidant and UV-absorbing capabilities, providing comprehensive protection against photo-thermal oxidation. nih.gov

Modulating Solubility: The synthesis of derivatives with specific functional groups can be used to tailor the solubility of the antioxidant for particular applications, such as creating water-soluble variants for biological systems by introducing moieties like pyridine. researchgate.net

Balancing Efficacy and Safety: A crucial aspect of designing new antioxidants is to maximize their efficacy while minimizing toxicity. This involves careful consideration of the structural features that influence both properties, as a potent antioxidant is not always the safest. The development of QSAR models for toxicity is a valuable tool in this endeavor. nih.govnih.gov

By applying these principles, researchers can rationally design the next generation of hindered phenolic antioxidants with tailored properties for a wide range of applications, from polymer stabilization to potential therapeutic uses.

Advanced Analytical Methodologies for Detection and Quantification of 2,6 Di Tert Butyl 4 Ethylphenol

Chromatographic Techniques (GC, LC) with Mass Spectrometry (MS) for Trace Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the cornerstone techniques for the trace analysis of 2,6-Di-tert-butyl-4-ethylphenol. The choice between GC-MS and LC-MS often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.

GC-MS is a widely used and powerful technique for the analysis of this compound due to the compound's volatility and thermal stability. biosynth.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification. biosynth.com A study on the in vitro assessment of volatile phenols highlighted the use of GC-MS for analyzing this compound, demonstrating its applicability in complex biological and environmental simulations. nih.gov However, it is crucial to be aware of potential misidentification issues with GC-MS databases, as one study rectified a long-standing error where a product was misidentified as this compound. aalto.fiaalto.fi

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive tandem MS version (LC-MS/MS) are also employed, particularly for less volatile degradation products or when analyzing complex matrices that might require less sample cleanup. researchgate.netdtu.dkeurofins.com In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This technique can be particularly advantageous for analyzing water samples where pre-concentration steps can be directly coupled to the LC system.

Method Development for Environmental Matrices (Water, Soil, Sediment)

The detection of this compound in environmental matrices like water, soil, and sediment is critical for understanding its distribution, fate, and potential ecological impact. canada.caenv.go.jp Method development for these matrices often involves overcoming challenges such as low concentrations and complex sample composition.

A screening study of phenolic compounds in the Swedish environment detailed an analytical scheme for water samples that included solid-phase extraction followed by GC-MS analysis. This study successfully detected various phenolic compounds, including tert-butylphenols, in different environmental compartments. Another environmental survey in Japan detected this compound in both surface water and bottom sediment, with detected values ranging from 0.060 to 1.6 µg/L in surface water and 6.8 to 77 ng/g-dry in bottom sediment. env.go.jp

The development of these methods requires careful optimization of several parameters, including the choice of extraction solvent, pH adjustment, and the chromatographic conditions to ensure adequate separation from interfering compounds. For soil and sediment samples, the extraction process is typically more rigorous, often involving techniques like pressurized liquid extraction or sonication to release the analyte from the solid matrix before cleanup and analysis.

Environmental Matrix Analytical Technique Extraction Method Key Findings
Surface WaterGC-MSSolid Phase ExtractionDetected at concentrations of 0.060 - 1.6 µg/L. env.go.jp
Bottom SedimentGC-MSSolid Phase ExtractionDetected at concentrations of 6.8 - 77 ng/g-dry. env.go.jp
WaterGC-MSSolid Phase Extraction (ENV+)Part of a screening method for various phenolic compounds.

Application in Industrial Process Monitoring

In an industrial context, this compound is used as an antioxidant in products like plastics and petroleum. env.go.jppharmaffiliates.com Monitoring its concentration during manufacturing and in the final product is essential for quality control and to understand its potential to leach into the environment or consumer products. epa.gov

GC-MS and LC-MS are valuable tools for this purpose. For instance, they can be used to analyze extracts from polymer materials to determine the concentration of residual this compound. This information is crucial for assessing the potential for migration of the compound from packaging materials into food or from pipes (B44673) into drinking water. dtu.dk The analysis of leachables and extractables from bioprocessing components is another critical application, where sensitive methods are required to ensure the safety of biopharmaceutical products. eurofins.com

Solid Phase Extraction (SPE) and Microextraction Techniques for Sample Preparation

Due to the often low concentrations of this compound in environmental and biological samples, a pre-concentration step is usually necessary before instrumental analysis. Solid Phase Extraction (SPE) is a widely adopted technique for this purpose. env.go.jp

In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest, in this case, this compound, is retained on the adsorbent while the majority of the sample matrix passes through. The analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample. A Swedish environmental screening study utilized SPE with ENV+ columns for the extraction of water samples before GC-MS analysis. Similarly, a Japanese environmental survey employed solid phase extraction for analyzing surface water and bottom sediment samples. env.go.jp

More recently, microextraction techniques have gained popularity due to their advantages, such as reduced solvent consumption, shorter extraction times, and higher enrichment factors. These techniques include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE). While specific applications of these microextraction techniques for this compound are not extensively detailed in the provided search results, they represent a promising area for future method development for this compound.

Quality Control and Reference Standard Characterization

The reliability of any quantitative analysis heavily depends on the implementation of robust quality control (QC) procedures and the availability of high-purity reference standards.

Quality control in the analysis of this compound involves several steps, including the analysis of procedural blanks, spiked samples (to assess matrix effects and recovery), and duplicate samples (to evaluate precision). A screening study of phenolic compounds in the Swedish environment explicitly included a quality control section in its methodology.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-Di-tert-butyl-4-ethylphenol, and how do they influence experimental design?

  • Answer : The compound’s molecular formula is C₁₆H₂₆O, with a molecular weight of 234.38 g/mol . Its structure includes bulky tert-butyl groups at the 2- and 6-positions and an ethyl group at the 4-position, which significantly reduces steric hindrance around the phenolic hydroxyl group compared to methyl-substituted analogs like BHT. This structural feature enhances solubility in nonpolar solvents (e.g., vegetable oils) and impacts its reactivity in oxidation studies. Key properties include a melting point of ~133°C and stability under standard storage conditions (room temperature, inert atmosphere) . When designing experiments, ensure compatibility with its low water solubility and prioritize inert solvents (e.g., hexane, DMSO) to avoid side reactions .

Q. What methodologies are recommended for synthesizing this compound with high purity?

  • Answer : A common synthesis route involves Friedel-Crafts alkylation of 4-ethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification via column chromatography (silica gel, heptane:EtOAc gradients) yields ~68% isolated product . Critical parameters include:

  • Strict control of reaction temperature (<40°C) to prevent over-alkylation.
  • Use of anhydrous conditions to avoid catalyst deactivation.
  • Validation of purity via HPLC (>99%) or GC-MS to confirm absence of byproducts like 4-sec-butyl derivatives .

Q. How is the antioxidant activity of this compound quantitatively assessed?

  • Answer : The H-ORAC (Hydrophilic Oxygen Radical Absorbance Capacity) assay is widely used. However, studies report a H-ORAC value of 0.00 μM TE/μM for this compound, indicating negligible activity under these conditions . This contrasts with its tert-butyl-methyl analog (BHT), which shows moderate activity. Researchers should corroborate results using complementary methods like DPPH radical scavenging or lipid peroxidation inhibition assays, as steric effects from substituents may influence assay-specific reactivity .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its antioxidant or biological activity?

  • Answer : Substituent effects are critical. For example:

  • Electron-donating groups (e.g., -OCH₃ at the 4-position) can increase radical scavenging by stabilizing the phenoxyl radical.
  • Bulkier substituents (e.g., isopropyl instead of ethyl) may improve lipid solubility but reduce bioavailability.
  • Comparative studies with 2,6-Di-tert-butyl-4-methylphenol (BHT) reveal that ethyl substitution reduces steric shielding of the hydroxyl group, potentially increasing pro-oxidant activity in certain environments . Computational modeling (DFT) is recommended to predict substituent effects on redox potentials .

Q. How should researchers address contradictions in reported antioxidant data for this compound?

  • Answer : Discrepancies (e.g., H-ORAC = 0.00 vs. moderate activity in lipid peroxidation assays) arise from assay-specific mechanisms:

  • H-ORAC measures hydrophilic radical quenching, which may be hindered by the compound’s hydrophobicity.
  • Lipid-based assays (e.g., β-carotene bleaching) better reflect its activity in hydrophobic matrices.
  • Experimental variables : Concentrations >1 mM may induce pro-oxidant effects due to auto-oxidation. Validate results under physiologically relevant conditions and use multiple assays .

Q. What in vitro/in vivo models are suitable for toxicity profiling of this compound?

  • Answer : Key models include:

  • Reverse mutation tests (Ames test) in Salmonella typhimurium strains TA98 and TA100 to assess genotoxicity. No mutagenic activity was observed at ≤5 mg/plate .
  • 28-day oral toxicity studies in rats: No significant hematological or histopathological changes were noted at 100 mg/kg/day, but higher doses (500 mg/kg/day) caused hepatic enzyme elevation.
  • In vitro chromosomal aberration tests in Chinese hamster lung cells: Negative results at ≤1.25 mg/mL . Researchers should prioritize OECD guidelines and include metabolic activation systems (e.g., S9 mix) for comprehensive risk assessment .

Methodological Considerations

  • Data Validation : Cross-reference PubChem, CAS, and peer-reviewed studies for physicochemical and toxicity data .
  • Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., tert-butyl group incorporation) .
  • Assay Selection : Match antioxidant assays to intended applications (e.g., food vs. polymer stabilization) .

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2,6-Di-tert-butyl-4-ethylphenol

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